N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-3-(5-methoxy-1H-indol-1-yl)propanamide
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Overview
Description
N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]-3-(5-METHOXY-1H-INDOL-1-YL)PROPANAMIDE is a complex organic compound that features both benzimidazole and indole moieties. These heterocyclic structures are known for their significant biological activities and are often found in various pharmacologically active compounds. The presence of these two moieties in a single molecule suggests potential for diverse biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]-3-(5-METHOXY-1H-INDOL-1-YL)PROPANAMIDE typically involves multi-step organic reactions. The benzimidazole moiety can be synthesized by the condensation of o-phenylenediamine with formic acid or its equivalents . The indole moiety can be synthesized using Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The final step involves coupling these two moieties through appropriate linkers and functional groups.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques like chromatography, and rigorous quality control measures to ensure consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]-3-(5-METHOXY-1H-INDOL-1-YL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzimidazole or indole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]-3-(5-METHOXY-1H-INDOL-1-YL)PROPANAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]-3-(5-METHOXY-1H-INDOL-1-YL)PROPANAMIDE involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity . The indole moiety can interact with various biological pathways, modulating cellular functions. Together, these interactions can lead to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like thiabendazole and omeprazole share the benzimidazole core and exhibit similar biological activities.
Indole Derivatives: Compounds like indomethacin and serotonin share the indole core and are known for their diverse biological effects.
Uniqueness
N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]-3-(5-METHOXY-1H-INDOL-1-YL)PROPANAMIDE is unique due to the combination of benzimidazole and indole moieties in a single molecule. This dual presence enhances its potential for diverse biological activities and makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C27H26N4O2 |
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Molecular Weight |
438.5 g/mol |
IUPAC Name |
N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-3-(5-methoxyindol-1-yl)propanamide |
InChI |
InChI=1S/C27H26N4O2/c1-33-21-11-12-25-20(18-21)13-15-31(25)16-14-26(32)28-24(17-19-7-3-2-4-8-19)27-29-22-9-5-6-10-23(22)30-27/h2-13,15,18,24H,14,16-17H2,1H3,(H,28,32)(H,29,30) |
InChI Key |
KYVRUPYLQROBNI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2)CCC(=O)NC(CC3=CC=CC=C3)C4=NC5=CC=CC=C5N4 |
Origin of Product |
United States |
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